molecular formula C28H20O2S2 B8695419 1,5-Bis(p-tolylthio)anthracene-9,10-dione CAS No. 90572-48-8

1,5-Bis(p-tolylthio)anthracene-9,10-dione

Cat. No. B8695419
Key on ui cas rn: 90572-48-8
M. Wt: 452.6 g/mol
InChI Key: COERIAURPYSSGZ-UHFFFAOYSA-N
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Patent
US07494721B2

Procedure details

10 parts of 1,5-bis(4-bromophenoxy)anthraquinone, 8 parts of potassium hydroxide, and 9 parts of 4-toluenethiol were added to 100 parts of DMF, and the mixture was stirred under heat at 110° C. for 3 hours. The precipitated solid after cooling was filtered, washed, and dried, to give 6.5 parts of an intermediate (1,5-bis(4-methylphenylthio)anthraquinone).
Name
1,5-bis(4-bromophenoxy)anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC(O[C:7]2[C:20]3[C:19](=[O:21])[C:18]4[C:13](=[C:14](OC5C=CC(Br)=CC=5)[CH:15]=[CH:16][CH:17]=4)[C:12](=[O:30])[C:11]=3[CH:10]=[CH:9][CH:8]=2)=CC=1.[OH-].[K+].[C:35]1([CH3:42])[CH:40]=[CH:39][C:38]([SH:41])=[CH:37][CH:36]=1>CN(C=O)C>[CH3:42][C:35]1[CH:40]=[CH:39][C:38]([S:41][C:7]2[C:20]3[C:19](=[O:21])[C:18]4[C:13](=[C:14]([S:41][C:38]5[CH:39]=[CH:40][C:35]([CH3:42])=[CH:36][CH:37]=5)[CH:15]=[CH:16][CH:17]=4)[C:12](=[O:30])[C:11]=3[CH:10]=[CH:9][CH:8]=2)=[CH:37][CH:36]=1 |f:1.2|

Inputs

Step One
Name
1,5-bis(4-bromophenoxy)anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OC2=CC=CC=3C(C4=C(C=CC=C4C(C23)=O)OC2=CC=C(C=C2)Br)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The precipitated solid after cooling
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)SC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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